Croconic acid disodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3,4,5-trioxocyclopentene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477943 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-00-1 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks and Computational Methodologies for Croconate Species
Quantum Mechanical Studies and Density Functional Theory (DFT) Applications
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for understanding the intricate details of croconate systems. rsc.org DFT allows for the accurate calculation of electronic structure and properties by approximating the many-body electronic wavefunction with the electron density, offering a balance between computational cost and accuracy. nih.gov
DFT for Optimized Structures and Vibrational Spectra
Furthermore, DFT enables the calculation of vibrational spectra, including infrared (IR) and Raman frequencies. researchgate.net By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies. mdpi.com Theoretical vibrational spectra are crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to molecular motions within the croconate ring. nih.gov The agreement between calculated and experimental spectra can validate the accuracy of the computational model. researchgate.net
Table 1: Representative Calculated Vibrational Frequencies for Carbonyl Stretches in Croconate-like Systems
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| Symmetric C=O Stretch | ~1650 - 1750 | In-phase stretching of all carbonyl groups |
| Asymmetric C=O Stretch | ~1500 - 1600 | Out-of-phase stretching of carbonyl groups |
| Ring Breathing Mode | ~1300 - 1400 | Symmetric expansion/contraction of the C₅ ring |
Note: The exact frequencies can vary depending on the specific computational method, basis set, and the counter-ions present.
Theoretical Indices of Aromaticity and Counter-ion Effects
The croconate anion (C₅O₅²⁻) is known for its aromatic character, a property that significantly influences its stability and reactivity. rsc.org Several theoretical indices are employed to quantify this aromaticity. One of the most common is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. mdpi.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov Another geometry-based index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization in the ring. nih.gov
The nature of the counter-ion, such as the sodium ions in croconic acid disodium (B8443419) salt, can have a discernible effect on the aromaticity and electronic structure of the croconate ring. mdpi.com Computational studies can model these interactions by including the counter-ions in the calculation, revealing their influence on the geometry, charge distribution, and aromatic character of the croconate anion.
Computational Studies on Mechanical, Thermodynamic, and Optical Properties
Computational methods, primarily DFT, are employed to predict the mechanical, thermodynamic, and optical properties of croconate-based materials. researchgate.net Mechanical properties such as bulk modulus, shear modulus, and Young's modulus can be calculated from the second derivatives of the total energy with respect to strain. These calculations provide insights into the material's hardness, stiffness, and resistance to deformation. mdpi.com
Thermodynamic properties, including enthalpy of formation, Gibbs free energy, and heat capacity, can also be determined computationally. ifes.edu.br These calculations are essential for understanding the stability of different crystalline phases and predicting their behavior at various temperatures and pressures.
The optical properties of croconate species are of significant interest due to their potential applications in nonlinear optics and other photonic devices. researchgate.net Time-dependent DFT (TD-DFT) is a powerful method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. longdom.org These calculations can predict the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions involved. researchgate.net
DFT Calculations for Adsorption and Surface Interactions
DFT calculations are crucial for understanding how croconate species interact with surfaces and other molecules. researchgate.net By constructing a model of the surface and the adsorbate, the adsorption energy can be calculated to determine the strength of the interaction. youtube.com The formula for adsorption energy (E_ad) is typically given by:
E_ad = E_(total) - (E_(surface) + E_(molecule))
A negative value for E_ad indicates a favorable, spontaneous adsorption process. researchgate.net These studies are vital for applications such as sensors, catalysis, and the development of new materials for sodium-ion batteries where the interaction of croconic acid disodium salt with electrode materials is critical. researchgate.netscispace.com Analysis of the electronic density of states (DOS) can further elucidate the nature of the bonding between the croconate species and the surface. chemrevlett.com
Modeling of Hydrogen Bonding and Proton Transfer
In systems containing croconic acid or its partially protonated forms, hydrogen bonding plays a critical role in determining the crystal structure and properties. frontiersin.org Computational models can accurately describe the geometry and energetics of hydrogen bonds. mit.edu Furthermore, these models can be used to investigate the dynamics of proton transfer, a fundamental process in many chemical and biological systems. scienceopen.comrsc.org By mapping the potential energy surface for proton movement between donor and acceptor atoms, the energy barrier for proton transfer can be calculated. scienceopen.com These studies are particularly relevant for understanding the ferroelectric properties of croconic acid.
Charge Transfer (CT) Phenomena and Electronic Structure Analysis
The electronic structure of croconate species is characterized by the potential for charge transfer (CT) phenomena. wikipedia.org In the context of this compound, this can involve the transfer of electron density between the croconate anion and the sodium cations, or between adjacent croconate units in the solid state. These CT interactions can give rise to unique optical and electronic properties. libretexts.orgwikipedia.org
Charge-transfer complexes are characterized by the appearance of new absorption bands in their electronic spectra, which are not present in the individual donor or acceptor molecules. jetir.org The intensity of these CT bands is often high, as the transitions are typically both spin- and Laporte-allowed. libretexts.org
Computational analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides a framework for understanding these CT phenomena. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic and optical properties of the material. In donor-acceptor systems, the relative energies of the donor's HOMO and the acceptor's LUMO determine the likelihood and energy of a charge transfer transition. libretexts.org
Delocalization of Pi-Electrons and Aromaticity
The croconate anion, (C₅O₅)²⁻, is characterized by a unique electronic structure that imparts significant stability and distinct properties. aip.org A key feature of this five-membered ring system is the extensive delocalization of its π-electrons. aip.org This phenomenon arises from the cyclic and planar geometry of the anion, which allows for the continuous overlap of p-orbitals on the carbon and oxygen atoms. The delocalized π-electrons are not confined to specific double bonds but are spread across the entire ring structure. aip.org
This widespread electron delocalization is the foundation of the croconate anion's aromatic character. Aromaticity, a concept central to organic chemistry, describes a state of enhanced stability in certain cyclic, planar molecules with a specific number of delocalized π-electrons. The croconate anion fulfills these criteria, leading to its classification as an aromatic species. aip.orgrug.nl Computational methods are crucial for quantifying the degree of aromaticity. Various theoretical indices, such as the aromatic fluctuation index (FLU), para-delocalization index (PDI), and multicenter delocalization index (MCI), can be calculated to evaluate the electronic delocalization. researchgate.net Furthermore, analyses based on scalar functions derived from electron density, like the electron localization function (ELFπ) and the localized orbital locator (LOLπ), provide a visual and quantitative measure of the π-electron distribution, confirming the aromatic nature of the croconate core. researchgate.net
Biradical Character and Mesoionic Resonance Forms
The electronic structure of croconate-based compounds, particularly croconaine dyes, is often described as a resonance hybrid of two main forms: a mesoionic (closed-shell) form and a biradical (open-shell) form. aip.orgaip.org The mesoionic structure is a zwitterionic representation with formal positive and negative charges separated within the molecule. In contrast, the biradical form features two unpaired electrons with opposite spins, typically localized at the ends of the conjugated system. aip.org
Computational studies have revealed that many croconaine dyes exhibit a significant tendency towards the biradical form in their ground state. aip.orgaip.orgresearchgate.netwustl.edu This biradical character is not an all-or-nothing property but exists on a continuum. The degree of biradical character, often denoted by the parameter y₀, can be quantified using computational chemistry. One common approach involves unrestricted Hartree-Fock (UHF) or density functional theory (DFT) calculations, where the occupation numbers of the highest occupied natural orbital (HONO) and the lowest unoccupied natural orbital (LUNO) are used to determine the extent of biradical nature. scienceopen.com A value of y₀ = 0 corresponds to a pure closed-shell species, while y₀ = 1 indicates a pure biradical.
The singlet-triplet energy gap (ΔES-T) is another key indicator; a smaller gap is inversely proportional to the biradical character, as less energy is required to unpair electrons. aip.orgresearchgate.netwustl.edu This biradical nature is fundamentally linked to the characteristic near-infrared (NIR) absorption observed in many croconate dyes. aip.orgresearchgate.netwustl.edu The contribution of the biradical resonance form can be modulated by chemical modifications, such as the incorporation of different chalcogen atoms (e.g., oxygen, sulfur, selenium) into the molecular structure, which can enhance the diradical character. nih.gov
| Computational Method | Calculated Parameter | Interpretation | Structural Influence |
|---|---|---|---|
| PUHF/UDFT | Biradical Character (y₀) | Quantifies the contribution of the open-shell biradical form. Ranges from 0 (pure closed-shell) to 1 (pure biradical). | Heavier chalcogen atoms (O < S < Se) in the structure can increase the y₀ value. |
| DFT/CASSCF | Singlet-Triplet Energy Gap (ΔES-T) | A smaller energy gap indicates a greater tendency towards the biradical state. | Extension of the π-conjugated system can lead to a smaller ΔES-T. |
| UDFT | HOMO/LUMO Occupation Numbers | In the unrestricted formalism, fractional occupation numbers of HOMO and LUMO indicate biradical character. | Electron-donating or withdrawing groups attached to the croconate core modify orbital energies and occupations. |
HOMO-LUMO Energy Level Analysis and Electrochemical Band Gap
The electronic properties of croconate species are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that determines the molecule's electronic band gap, chemical reactivity, and optical properties. aip.orgup.ac.zamdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the energies of these frontier orbitals. up.ac.za Functionals such as B3LYP are commonly employed for this purpose. A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and greater polarizability. up.ac.za
These theoretical calculations can be complemented and validated by experimental techniques, most notably cyclic voltammetry (CV). aip.org By measuring the oxidation and reduction potentials of a compound, the HOMO and LUMO energy levels can be estimated empirically. aip.org For instance, CV measurements on a series of indolenine-based croconaines (CRs) have been used to determine their frontier orbital energy levels, providing valuable insight into their electrochemical behavior. aip.org The small band gap in many croconate derivatives is a key feature that contributes to the enhancement of their diradical character. aip.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Band Gap (Eg) (eV) | Method |
|---|---|---|---|---|
| CR5 (Indolenine-based) | -5.25 | -3.95 | 1.30 | Estimated from CV aip.org |
| CR6 (Indolenine-based) | -5.33 | -4.03 | 1.30 | Estimated from CV aip.org |
Monte Carlo Simulations for Thermodynamic Properties
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems with many interacting components. nih.gov In the context of materials science, MC methods are employed to simulate the thermodynamic properties of materials by generating representative molecular configurations under specific thermodynamic conditions (e.g., constant temperature and pressure). nih.gov
This methodology has been successfully applied to study the thermal properties of croconic acid. By constructing a one-dimensional ferroelectric Hamiltonian model based on the material's polarization characteristics, Monte Carlo simulations were used to investigate its ferroelectric properties as a function of temperature. aip.org The simulations predicted a Curie temperature (the temperature above which the material loses its spontaneous polarization) of 756 K. aip.org Furthermore, the results indicated that the spontaneous polarization of croconic acid remains stable over a wide temperature range, up to 400 K. aip.org These theoretical findings are in good agreement with experimental data, demonstrating the power of Monte Carlo simulations in predicting and understanding the thermodynamic behavior of croconate-based materials. aip.org
Advanced Synthesis and Derivatization of Croconic Acid Disodium Salt
Established Synthetic Pathways for Croconic Acid Disodium (B8443419) Salt
Croconic acid disodium salt is typically obtained by treating croconic acid with a sodium base. Therefore, the synthesis of the parent croconic acid is the critical preceding step.
The synthesis of croconic acid, a compound discovered approximately 180 years ago, is a well-established multi-step process. aist.go.jp One common and historical method involves the oxidation of hexachlorobenzene or rhodizonic acid. A more contemporary and widely referenced laboratory-scale synthesis starts from more accessible precursors:
Glyoxal Condensation: The synthesis can begin with the condensation of glyoxal with a ketone, such as acetone, under basic conditions to form a tetrahydroxy-p-benzoquinone intermediate.
Oxidation: This intermediate is then oxidized. A notable pathway involves the oxidation of the potassium salt of rhodizonic acid.
Acidification: The resulting product is then acidified to yield croconic acid as yellow crystals. wikipedia.org
The final step to obtain the disodium salt is a straightforward acid-base neutralization reaction where two equivalents of a sodium base (e.g., sodium hydroxide or sodium carbonate) are reacted with croconic acid in a suitable solvent, typically water or ethanol. The salt can then be isolated by precipitation or evaporation of the solvent.
Scaling up the production of this compound from laboratory to industrial quantities presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety.
Precursor Availability and Cost: The economic viability of large-scale production is heavily dependent on the cost and availability of starting materials. Identifying inexpensive and readily available precursors is a primary concern.
Reaction Conditions: Laboratory methods often use stoichiometric amounts of reagents and may involve reaction conditions that are not ideal for industrial-scale reactors (e.g., extreme temperatures, pressures, or dilute solutions). Optimization is required to maximize yield and throughput while minimizing energy consumption.
Solvent and Waste Management: The use of organic solvents on an industrial scale necessitates robust recycling and waste treatment processes to minimize environmental impact and comply with regulations. Developing solvent-free methods, such as mechanochemical (ball-milling) or solid-state reactions, is an area of interest for greener production. researchgate.net
Purification: Ensuring high purity of the final product on a large scale can be challenging. The chosen purification method (e.g., crystallization, chromatography) must be scalable and efficient. For this compound, crystallization is often the preferred method.
Process Safety: A thorough safety analysis is required to manage potential hazards associated with the reagents, intermediates, and reaction conditions used in the synthesis.
Synthesis of Croconic Acid Derivatives
The functionalization of the croconic acid core allows for the creation of a vast library of derivatives with tailored optical, electronic, and biological properties. rsc.orgresearchgate.netresearchgate.net The carbonyl groups and the acidic hydroxyl groups of the parent acid are the primary sites for chemical modification.
Croconate ethers are formed by replacing the acidic protons of the hydroxyl groups with alkyl or aryl groups. The synthesis of these derivatives typically follows principles of standard ether synthesis, such as the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of croconic acid to form the croconate dianion, which then acts as a nucleophile, attacking an alkyl halide (e.g., iodomethane, benzyl bromide) to form the corresponding diether.
An alternative approach is the catalytic Williamson ether synthesis (CWES), which can utilize weaker alkylating agents like alcohols or esters at high temperatures, potentially offering a more "green" industrial pathway. researchgate.net The synthesis must be carefully controlled to prevent side reactions and to achieve the desired degree of substitution. Dimethyl croconate is a well-known example of such an ether. wikipedia.org
Table 1: General Methods for Croconate Ether Synthesis
| Synthesis Method | Reagents | Typical Conditions | Product |
| Williamson Ether Synthesis | Croconic acid, Strong base (e.g., NaH), Alkyl halide (R-X) | Anhydrous polar aprotic solvent (e.g., DMF, DMSO) | Dialkyl Croconate (R-O-C₅O₃-O-R) |
| Acid-Catalyzed Etherification | Croconic acid, Alcohol (R-OH), Strong acid catalyst | High temperature, Removal of water | Dialkyl Croconate (R-O-C₅O₃-O-R) |
Croconaine dyes are a significant class of derivatives known for their intense absorption in the visible and near-infrared (NIR) regions. acs.org They are typically synthesized through a condensation reaction between croconic acid and two equivalents of an electron-rich aromatic or heterocyclic compound. researchgate.net
More advanced derivatives include semicroconaines and nonsymmetric croconaines. acs.org
Semicroconaine Dyes: These are synthesized through a scalable and efficient condensation of croconic acid with just one equivalent of an aromatic heterocyclic methylene-active compound. acs.org This one-step reaction provides a versatile platform for creating dyes that absorb strongly in the UV-visible spectrum. acs.orgrsc.org
Nonsymmetric Croconaine Dyes: These are prepared in a subsequent step by reacting a semicroconaine dye with a different aromatic heterocyclic compound. acs.org This sequential approach allows for the creation of D-A-D' (Donor-Acceptor-Donor') structures where the two donor moieties are different, enabling precise tuning of the dye's photophysical properties. researchgate.net
The general synthesis involves mixing the reactants in a suitable solvent, often with a catalyst, and heating to drive the condensation reaction, which produces water as a byproduct. researchgate.netresearchgate.net
The croconic acid scaffold can be functionalized to create compounds for specific research purposes, particularly in materials science and biomedicine. rsc.orgresearchgate.net
For Bioimaging and Theranostics: Croconaine dyes can be modified with specific functional groups to enhance their utility in biological applications. For example, carboxyl groups can be introduced to improve water solubility and allow for conjugation to biomolecules like polymers or antibodies. researchgate.net This functionalization turns the dye into a targeted probe for photoacoustic imaging or a sensitizer for photodynamic therapy. acs.orgnih.gov
For Metal Ion Sensing: The electron-rich carbonyl oxygens of the croconyl ring can act as binding sites for metal ions. nih.gov By attaching specific chelating groups to the croconaine structure, researchers can develop fluorescent sensors that exhibit a "turn-on" fluorescence response upon binding to specific divalent metal ions like Zn²⁺, Pb²⁺, and Cd²⁺. nih.gov
For Organic Electronics: The ability of croconic acid to form ordered crystalline structures through hydrogen bonding makes it a target for functionalization in the field of organic ferroelectrics. aist.go.jp Modifying the core structure can influence molecular packing and proton transfer dynamics, which are crucial for achieving high spontaneous polarization.
Table 2: Examples of Functionalized Croconic Acid Derivatives
| Derivative Class | Functionalization Strategy | Target Application |
| Water-Soluble Dyes | Introduction of carboxyl (-COOH) or sulfonate (-SO₃H) groups | Bioimaging, Photodynamic Therapy |
| Metal Ion Sensors | Incorporation of chelating moieties | Environmental Monitoring, Biological Sensing |
| Ferroelectric Materials | Modification of peripheral groups to control hydrogen bonding | Organic Memory, Sensors |
| NIR-Absorbing Dyes | Condensation with extended π-conjugated heterocyclic donors | Photoacoustic Imaging, Photothermal Therapy |
Purification and Characterization Methodologies for Synthetic Products
The rigorous purification and detailed characterization of this compound and its derivatives are essential to ensure the material's purity and confirm its structural integrity, which are critical for its subsequent applications in fields like organic electronics and materials science cymitquimica.comrsc.org. A variety of analytical techniques are employed to isolate the target compound from reaction byproducts and to verify its identity and properties.
Purification Techniques
Following synthesis, the crude product of this compound typically requires purification to remove unreacted starting materials, solvents, and side products. The choice of purification method is largely dictated by the physical properties of the salt, particularly its high polarity and solubility in water cymitquimica.comwikipedia.org.
Recrystallization: This is a common and effective technique for purifying solid organic compounds. For this compound, which is soluble in water, recrystallization can be performed using water as the solvent cymitquimica.com. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly. The desired compound crystallizes out of the solution in a purer form, while impurities tend to remain dissolved. A similar method of recrystallization from hot water has been successfully used to obtain high-purity, deep-blue metallic needles of a derivative, dipotassium 1,3-bis(dicyanomethylene)croconate dihydrate, also known as "croconate violet" nih.gov.
Chromatography: Chromatographic methods are powerful tools for the separation and purification of chemical compounds moravek.com. Given the ionic nature of the croconate dianion, ion-exchange chromatography, specifically anion-exchange chromatography, is a suitable method. This technique separates molecules based on their net charge and is effective for purifying charged species like the croconate anion from less charged or neutral impurities polimi.it. While specific protocols for this compound are not extensively detailed in the literature, the principles of purifying other anionic species like oligonucleotides via anion-exchange resins are well-established and applicable polimi.it.
Characterization Methodologies
Once purified, the product must be thoroughly characterized to confirm its identity, structure, and purity. A combination of spectroscopic and analytical methods is typically employed.
Spectroscopic Analysis:
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is crucial for identifying the functional groups present in the croconate structure. The infrared spectrum of croconate derivatives shows strong characteristic absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and carbon-carbon double bonds (C=C) within the five-membered ring nih.gov. For instance, the dipotassium salt of a croconate derivative exhibits strong bands at 1670 cm⁻¹ (C=O) and between 1570-1620 cm⁻¹ attributed to mixed C=O and C=C stretching modes nih.gov. Studies using Attenuated Total Reflection Surface-Enhanced Infrared Reflection Absorption Spectroscopy (ATR-SEIRAS) have also been conducted on species derived from this compound to investigate their vibrational properties upon adsorption to surfaces researchgate.net. Raman spectroscopy provides complementary information and has been used to analyze croconate compounds, including uranyl-croconate hybrids, to understand intermolecular interactions nih.govresearchgate.net.
UV-Visible Spectroscopy: The distinct yellow color of this compound is due to its electronic structure, which absorbs light in the visible region of the electromagnetic spectrum cymitquimica.comresearchgate.net. UV-Visible spectroscopy can be used to record the electronic absorption spectrum, which is a characteristic property of the compound and its derivatives. The intense violet color of the "croconate violet" dianion in solution, for example, corresponds to a maximum absorbance (λmax) at 533 nm nih.gov. Another derivative, "croconate blue," shows a primary absorption peak at 599 nm in aqueous solution nih.gov.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been used to confirm the planar and highly symmetric structure of the croconate dianion, which exhibits D5h symmetry in the solid state nih.gov. Structural analyses show that in alkali metal salts, the planar croconate rings tend to stack in columns researchgate.net.
Purity and Physical Properties Assessment: Standard analytical methods are used to determine the purity and basic physical properties of the synthesized salt. Commercial grades of this compound are typically available with a purity of 97% or higher fishersci.cascbt.com.
The following tables summarize key characterization data and typical product specifications for this compound.
Table 1: Physicochemical and Spectroscopic Characterization Data for this compound and Related Derivatives
| Property | Value/Data | Source |
| Molecular Formula | C₅Na₂O₅ | scbt.comnih.gov |
| Molecular Weight | 186.03 g/mol | nih.govsigmaaldrich.com |
| Appearance | Yellow to yellow-orange powder | thermofisher.com |
| Melting Point | >300 °C | sigmaaldrich.com |
| Solubility | Soluble in water | cymitquimica.comwikipedia.org |
| IR Spectroscopy | Strong bands for C=O and C=C stretching (e.g., 1670 cm⁻¹ for a derivative) | nih.gov |
| UV-Vis Spectroscopy (λmax) | Characteristic absorption in the visible range. For "croconate violet" derivative: 533 nm (in H₂O) | nih.govresearchgate.net |
Table 2: Typical Product Specifications for Commercial this compound
| Parameter | Specification | Source |
| Assay | >96.0% (dry wt. basis) | thermofisher.com |
| Purity | 97% | scbt.comsigmaaldrich.com |
| Form | Solid powder | sigmaaldrich.comthermofisher.com |
| Water Content (Karl Fischer) | <2.0% | thermofisher.com |
| Sulfated Ash | 73.3 - 79.4% | thermofisher.com |
Advanced Spectroscopic Investigations of Croconate Systems
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within the croconate dianion (C₅O₅²⁻). These techniques probe the quantized vibrational energy levels of the molecule, providing a characteristic "fingerprint" based on its atomic arrangement and bond strengths.
The vibrational spectrum of croconic acid disodium (B8443419) salt is characterized by distinct bands corresponding to the stretching and bending modes of its constituent atoms. Of particular note are the vibrations of the carbon-oxygen (C=O) and carbon-carbon (C=C) bonds within the five-membered ring.
In hydrated crystals of disodium croconate, such as Na₂C₅O₅·2H₂O and Na₂C₅O₅·3H₂O, the infrared spectra exhibit characteristic peaks around 1510 cm⁻¹. acs.org This absorption is attributed to the C=O stretching vibrations of the [C₅O₅]²⁻ group. acs.org The delocalized π-electron system of the croconate dianion, which possesses D₅h symmetry, results in complex vibrational modes where the C=O and C=C stretching motions are coupled.
A more detailed, though general, assignment for croconate-type structures involves several key regions:
1670-1550 cm⁻¹: This region in both IR and Raman spectra is typically assigned to coupled stretching vibrations of the C=O and C=C bonds, reflecting the delocalized electronic structure of the ring.
~1470 cm⁻¹: A band in this vicinity is often ascribed to the skeletal vibration of the dianion ring itself.
The table below summarizes the key experimental vibrational band assignments for croconate systems.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |
| ~1510 | C=O stretching in hydrated sodium croconate | Infrared |
| 1672, 1610, 1597, 1554 | Coupled C=O and C=C stretching | Raman |
| 1473 | Dianion skeletal vibration | Raman |
Note: The specific peak positions can vary depending on the cation, hydration state, and physical phase (solid, solution) of the salt.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that provides significant enhancement of the Raman signal for molecules adsorbed on or very near to nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection and characterization of even monolayer quantities of adsorbates.
For croconate species, SERS studies have been instrumental in understanding their interaction with metal surfaces. The vibrational properties of croconic acid and the associated croconate anion have been investigated using SERS, marking the first report of their SERS spectra. mdpi.com When croconic acid and Co(II) are co-adsorbed on silver nanoparticle surfaces, the SERS spectra are similar to those of the croconate anion with Co(II), suggesting a dissociative coordination of the acid with the cobalt cation on the surface. mdpi.com
Theoretical calculations using Density Functional Theory (DFT), combined with surface selection rules, are employed to assign the vibrational modes observed in SERS spectra and to infer the adsorption geometry of the croconate species on the metal surface. mdpi.com
To achieve a more precise and reliable assignment of the experimental vibrational bands, researchers often employ quantum chemical calculations, particularly Density Functional Theory (DFT). By computationally modeling the croconate molecule and its vibrational modes, a theoretical spectrum can be generated and compared with the experimental data.
This interplay between experimental measurements and theoretical calculations is particularly crucial in the study of surface phenomena. For instance, in the analysis of croconate anion adsorption on silver electrodes, DFT calculations have been used to assign the potential-dependent bands observed in Attenuated Total Reflection Surface-Enhanced Infrared Reflection Absorption Spectroscopy (ATR-SEIRAS). acs.orgresearchgate.net The calculations help to determine the optimized geometry of the adsorbed croconate, suggesting a bidentate configuration where the molecule bonds to the silver surface through two oxygen atoms, with its molecular plane oriented perpendicularly to the surface. acs.orgresearchgate.net
The carbon-oxygen (C-O) stretching bands are among the most intense and informative features in the vibrational spectra of croconates. The positions and shapes of these bands are sensitive to the molecule's electronic structure and its local environment.
In studies of croconate adsorption on electrode surfaces, the C-O stretching bands have been observed to broaden and split at high electrode potentials. acs.orgresearchgate.net This phenomenon is explained by the emergence of collective vibrational modes at high surface coverage. acs.orgresearchgate.net As more croconate molecules pack together on the surface, dipole-dipole coupling between the vibrating C-O groups of adjacent molecules occurs. This interaction leads to a splitting of the vibrational frequencies, resulting in the observed broadening and splitting of the spectral bands. This effect provides valuable information about the packing density and intermolecular interactions of the adsorbed layer. researchgate.net
Surface-Enhanced Infrared Reflection Absorption Spectroscopy (ATR-SEIRAS)
ATR-SEIRAS is a specialized infrared spectroscopy technique that provides high sensitivity for studying molecules adsorbed at the interface between a thin metal film (typically gold or silver) and a solution. It is an invaluable tool for in-situ investigations of electrochemical processes and molecular adsorption.
The adsorption of croconate anions from disodium croconate solutions onto both gold and silver electrode surfaces has been studied in detail using in-situ ATR-SEIRAS combined with DFT calculations. acs.orgresearchgate.net
On both silver and gold surfaces, voltammetric experiments indicate that reversible adsorption processes occur within a specific potential range. acs.orgresearchgate.net The ATR-SEIRA spectra recorded within this range show potential-dependent bands that are assigned to adsorbed croconate species. acs.orgresearchgate.net
Key findings from these studies include:
Adsorption Geometry: DFT calculations suggest that on both metals, the croconate anion adsorbs in a bidentate configuration, bonding through two oxygen atoms with the molecular plane perpendicular to the electrode surface. acs.orgresearchgate.net
Coverage and Surface Effects: The ATR-SEIRA spectra obtained on silver thin-layer electrodes are similar to those on gold, but a higher adsorbate coverage appears to be achieved on silver. acs.orgresearchgate.net A strong spectral feature at approximately 1580 cm⁻¹ is observed on silver, which is much weaker on gold, indicating a difference in the surface interaction or molecular orientation. acs.orgresearchgate.net
Collective Modes: At higher electrode potentials, the broadening and splitting of the C-O stretching bands are observed on both surfaces, attributed to dipole-dipole coupling in high-coverage collective modes. researchgate.net
The table below summarizes the comparative findings of ATR-SEIRAS studies on gold and silver electrodes.
| Feature | Gold Electrode Surface | Silver Electrode Surface |
| Adsorption | Reversible potential-dependent adsorption observed. | Reversible potential-dependent adsorption observed. |
| Binding Configuration | Bidentate via two oxygen atoms; perpendicular orientation. researchgate.net | Bidentate via two oxygen atoms; perpendicular orientation. acs.orgresearchgate.net |
| Adsorbate Coverage | Lower compared to silver. acs.orgresearchgate.net | Higher adsorbate coverage seems to be obtained. acs.orgresearchgate.net |
| Spectral Features | Weaker feature around 1580 cm⁻¹. acs.orgresearchgate.net | Strong feature observed at ca. 1580 cm⁻¹. acs.orgresearchgate.net |
| High Potential Effects | Broadening and splitting of C-O stretching bands. researchgate.net | Broadening and splitting of C-O stretching bands. acs.orgresearchgate.net |
These advanced spectroscopic investigations provide a detailed molecular-level picture of the behavior of croconic acid disodium salt, particularly its interaction with metal surfaces, which is fundamental to its potential technological applications.
UV-Visible and Near-Infrared (NIR) Absorption Spectroscopy
Ultraviolet-visible (UV-Vis) and near-infrared (NIR) absorption spectroscopy are powerful techniques for the electronic characterization of croconic acid and its derivatives. Theoretical solid-state methods have been successfully employed to reproduce the experimentally measured UV-Vis absorption spectrum of croconic acid in the spectral region of 225–425 nm. nih.gov These spectroscopic methods are crucial for understanding the electronic transitions within these molecules, which are responsible for their distinct optical properties.
Strong Visible or Near-IR Absorption in Croconic Acid Derivatives
Derivatives of croconic acid, particularly a class of compounds known as croconaines or croconium dyes, exhibit strong absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. This characteristic is a result of their extended π-conjugated systems.
For instance, quinaldine-based croconaine dyes show intense absorption maxima in the NIR region, typically between 840 and 870 nm, with high molar extinction coefficients (ε) in the range of 1-5 x 10⁵ M⁻¹ cm⁻¹. nih.gov Similarly, specific nor-indocrococyanine dyes, which are derivatives of croconic acid, have absorbance maxima in the 759–800 nm range. researchgate.net Other synthesized croconium dyes, formed by the condensation of croconic acid with arylamines, display absorption in the visible region, from 450 to 550 nm, also with large extinction coefficients (2.5–5.0 × 10⁴ M⁻¹ cm⁻¹). researchgate.net
Table 1: Absorption Characteristics of Selected Croconic Acid Derivatives
| Derivative Class | Absorption Region | Wavelength Range (λmax) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| Quinaldine-based Croconaines nih.gov | Near-Infrared (NIR) | 840 - 870 nm | 1 - 5 x 10⁵ M⁻¹ cm⁻¹ |
| Nor-indocrococyanine Dyes researchgate.net | Near-Infrared (NIR) | 759 - 800 nm | Not Specified |
| Arylamine-based Croconiums researchgate.net | Visible | 450 - 550 nm | 2.5 - 5.0 x 10⁴ M⁻¹ cm⁻¹ |
Acidochromic Dyes and Optoelectronic Applications
Certain derivatives of croconic acid, known as croconines, function as acidochromic dyes. researchgate.netresearchgate.net This means their absorption spectra change in response to variations in pH. The acid form of nor-indocrococyanine dyes, for example, absorbs in the near-infrared region, and these dyes exhibit spectral changes in a pH range of 6.5–9.7. researchgate.net
This pH-sensitive shift in absorption wavelength makes these compounds suitable for use as components in optical sensors. researchgate.net The development of acidochromic dyes that operate in the near-infrared is particularly advantageous due to the availability of inexpensive diode laser sources and photodetectors that function in this spectral region, which also experiences less interference. researchgate.net Croconine dyes are considered advantageous over similar squaraine dyes due to their stronger absorption, greater photostability, and absorption at longer wavelengths. researchgate.net These properties highlight their potential for various optoelectronic applications. researchgate.net
Advanced Material Science and Engineering Applications
Ferroelectric Properties and Organic Electronics
Croconic acid stands out among organic materials for its exceptional ferroelectric properties, exhibiting the highest spontaneous polarization at room temperature for a low-molecular-weight organic compound. aist.go.jprsc.org This has spurred considerable research into its potential for use in organic electronics, where its properties could lead to the development of non-toxic and lead-free devices. rsc.orgarxiv.org
The ferroelectricity in croconic acid arises from its unique crystal structure, which consists of a sheet-like network of molecules interconnected by strong intermolecular hydrogen bonds. aist.go.jp The origin of the large spontaneous polarization, measured to be as high as 21–30 μC/cm², is attributed to a combination of charge transfer through these hydrogen bonds and the non-centrosymmetric arrangement of the π-electron system within the molecules. nih.govresearchgate.netnih.gov Theoretical calculations suggest that a significant portion, around 80%, of this polarization is electronic in origin. researchgate.net
The mechanism for polarization reversal in croconic acid is distinct from that of conventional ferroelectric polymers, which typically involve the rotation of molecular groups. aist.go.jparxiv.org Instead, it occurs through a process of proton tautomerism. arxiv.orgnih.gov This involves the collective, site-to-site transfer of protons along the hydrogen bonds from the hydroxyl groups of one molecule to the carbonyl groups of an adjacent molecule. aist.go.jpresearchgate.net This cooperative proton movement is a key feature of its ferroelectric behavior. aps.org
The polarization reversal in croconic acid is a concerted process involving two key events: intermolecular proton transfer and a concurrent relocation of the delocalized π-bonds within the central oxo-carbon system. arxiv.org This mechanism, termed prototropy, is what enables the efficient switching of polarization. nih.gov The movement of protons between molecules leads to a shift in the positions of the double bonds within the five-membered carbon ring. aist.go.jp This simultaneous action of proton transfer and π-bond switching is crucial for the cooperative reversal of polarization throughout the crystal lattice. arxiv.orgnih.gov The moderate strength of the hydrogen bonds in the croconic acid structure plays a vital role in allowing this proton transfer to occur. arxiv.org
The table below summarizes the key aspects of the ferroelectric mechanism in croconic acid.
| Feature | Description | Reference(s) |
| Polarization Origin | Charge transfer via hydrogen bonds and non-centrosymmetric π-electron distribution. | aist.go.jpresearchgate.net |
| Reversal Mechanism | Cooperative proton tautomerism (prototropy). | arxiv.orgnih.gov |
| Key Processes | Intermolecular proton transfer and simultaneous π-bond relocation. | aist.go.jparxiv.org |
| Spontaneous Polarization | 21–30 μC/cm² at room temperature. | aist.go.jpnih.gov |
| Coercive Field | Approximately 15 kV/cm, significantly lower than ferroelectric polymers. | aist.go.jp |
The strong ferroelectric properties of croconic acid make it a promising candidate for applications in nanostructured devices and thin films. rsc.orgarxiv.org Researchers have successfully fabricated continuous ultra-thin films of croconic acid, a crucial step for its integration into nanoscale electronic devices. researchgate.netcsusb.eduaps.org These films, with thicknesses on the order of tens of nanometers, have been shown to exhibit ferroelectric behavior at room temperature. researchgate.netaps.org
Methods such as vapor phase deposition have been employed to grow polycrystalline thin films. aps.org The quality and uniformity of these films can be enhanced by applying a high electric field during the deposition process, which helps in aligning the croconic acid molecules. researchgate.netcsusb.edu Piezoresponse force microscopy (PFM) has been instrumental in confirming the ferroelectric properties and studying the polarization switching at the nanoscale in these thin films. arxiv.orgaps.org Studies have shown that the polarization vector in polycrystalline films can be canted, with an out-of-plane component, which is important for potential applications in composite multiferroic heterostructures. researchgate.net The successful demonstration of stable and switchable polarization in nanometer-thin films paves the way for the development of lead-free and environmentally benign ferroelectric devices. arxiv.org
Energy Storage Systems: Battery Electrode Materials
The redox-active nature of the carbonyl groups in the croconate structure makes its derivatives promising candidates for electrode materials in rechargeable batteries. Both croconic acid disodium (B8443419) salt and croconic acid have been investigated for their potential in sodium-ion and lithium-ion batteries, respectively.
Croconic acid disodium salt (CADS) has been explored as a renewable and recyclable organic anode material for sodium-ion batteries (SIBs). researchgate.net Pristine, micro-sized CADS can deliver a high initial capacity of 246.7 mAh g⁻¹, but it suffers from rapid capacity decay during cycling. researchgate.net This performance degradation is primarily attributed to the pulverization of the electrode particles caused by large volume changes during the sodiation and desodiation processes, rather than the dissolution of the material in the organic electrolyte. researchgate.net
To address this issue, strategies such as minimizing the particle size and creating composite materials have been pursued. One effective approach involves wrapping CADS with graphene oxide using ultrasonic spray pyrolysis. This method enhances the structural integrity and electrical conductivity of the electrode, leading to a significantly improved capacity of 293 mAh g⁻¹. researchgate.net
The table below presents a comparison of the electrochemical performance of pristine and modified this compound as an anode for sodium-ion batteries.
| Electrode Material | Initial Capacity (mAh g⁻¹) | Key Challenge | Improvement Strategy | Improved Capacity (mAh g⁻¹) | Reference(s) |
| Pristine this compound | 246.7 | Particle pulverization due to volume change | - | - | researchgate.net |
| Graphene Oxide Wrapped CADS | - | - | Enhanced integration and conductivity | 293 | researchgate.net |
Croconic acid has been identified as a promising high-voltage organic cathode material for metal-free lithium-ion batteries (LIBs). greencarcongress.comasiaresearchnews.com Unlike conventional inorganic cathodes that rely on elements like cobalt, organic cathodes utilize abundant elements such as carbon, hydrogen, and oxygen. greencarcongress.com A key advantage of croconic acid is its high theoretical capacity of 638.6 mAh/g, which is substantially higher than that of traditional materials like LiCoO₂ (~140 mAh/g). greencarcongress.comasiaresearchnews.com
Research combining density functional theory calculations and electrochemical experiments has shown that croconic acid can operate at a strong working voltage of around 4V. greencarcongress.comasiaresearchnews.com This high voltage contributes to a very high theoretical energy density of 1949 Wh/kg, surpassing many existing inorganic and organic lithium-ion battery materials. greencarcongress.comasiaresearchnews.com While achieving the full theoretical capacity in practice remains a challenge, researchers are optimistic that performance can be improved through the development of more stable high-voltage electrolytes and chemical modifications to the croconic acid molecule. greencarcongress.comasiaresearchnews.com
Ion Exchange Processes and Rate Performance
This compound, an organic carbonyl compound, has been identified as a promising high-performance electrode material, particularly as an anode in sodium-ion and lithium-ion batteries. scispace.comresearchgate.netmdpi.com The electrochemical performance is rooted in the reversible enolization reaction of its polycarbonyl groups with alkali metal ions. In lithium-ion batteries (LIBs), coordination polymers based on the croconate ligand, such as [Fe(C₅O₅)(H₂O)₃]n (Fe-CP), demonstrate remarkable rate performance. mdpi.com The unique one-dimensional chain structure of this material provides unrestricted channels that facilitate the diffusion of lithium ions. mdpi.com When tested at a current density of 100 mA g⁻¹, the Fe-CP anode delivered a specific capacity of 521 mAh g⁻¹ over 140 cycles. mdpi.com Even after being subjected to high charge/discharge rates of 2 A g⁻¹, the anode was able to regain its initial capacity when the current rate was returned to 100 mA g⁻¹. mdpi.com
In the context of sodium-ion batteries (NIBs), pristine micro-sized this compound (CADS) delivers a high initial capacity of 246.7 mAh g⁻¹. researchgate.net However, its rate performance is hampered by low electronic conductivity, which leads to sluggish reaction kinetics. researchgate.net The performance of CADS is significantly influenced by the ion exchange process during sodiation and desodiation, which induces large volume changes in the material's particles. researchgate.net
Table 1: Rate Performance of Croconate-Based Anodes
| Electrode Material | Battery Type | Current Density | Specific Capacity | Cycle Number | Reference |
|---|---|---|---|---|---|
| Fe-CP [Fe(C₅O₅)(H₂O)₃]n | Li-ion | 100 mA g⁻¹ | 521 mAh g⁻¹ | 140 | mdpi.com |
| Pristine CADS | Na-ion | Not Specified | 246.7 mAh g⁻¹ | Initial | researchgate.net |
| GO-wrapped CADS | Na-ion | Not Specified | 293 mAh g⁻¹ | Not Specified | researchgate.net |
Strategies for Enhancing Cycling Stability and Capacity
A primary challenge for this compound as an electrode material is its fast capacity decay during cycling. researchgate.net Detailed investigations have revealed that this capacity loss is not primarily due to the dissolution of the material in the organic electrolyte, a common issue with organic electrodes. researchgate.net Instead, the severe capacity decay is attributed to the pulverization of the CADS particles caused by significant volume changes during the insertion and extraction of sodium ions. researchgate.net This mechanical degradation destroys the structural integrity of the electrode, leading to poor cycling stability and kinetics. researchgate.net
Several strategies have been developed to overcome these stability issues:
Particle Size Minimization: Reducing the particle size of CADS is an effective method to suppress pulverization and improve cycling stability. researchgate.net Smaller particles are better able to accommodate the strain from volume changes without fracturing.
Conductive Matrix Integration: A highly effective strategy involves wrapping CADS with a conductive material. Wrapping CADS with graphene oxide (GO) using an ultrasonic spray pyrolysis method enhances the integration and electrical conductivity of the electrode. scispace.comresearchgate.net This GO shell helps to buffer the volume changes and maintain electrical contact between particles, significantly improving both capacity and stability. scispace.com The resulting GO-wrapped CADS composite delivered an enhanced capacity of 293 mAh g⁻¹. researchgate.net
Formation of Coordination Polymers: Coordinating the croconate dianion (C₅O₅²⁻) with transition metal ions is another promising approach. mdpi.com This strategy addresses the potential solubility of the ligand in the electrolyte and enhances stability. mdpi.com An iron(II)-croconate coordination polymer (Fe-CP) anode demonstrated excellent cycling performance, maintaining 99.3% of its initial capacity after 140 cycles at a current density of 100 mA g⁻¹. mdpi.com
Table 2: Comparison of Cycling Stability Strategies for Croconate Electrodes
| Strategy | Material | Key Improvement | Result | Reference |
|---|---|---|---|---|
| Particle Size Reduction | This compound | Suppresses pulverization | Improved cycling stability | researchgate.net |
| Graphene Oxide Wrapping | GO-CADS Composite | Enhances conductivity and structural integrity | Capacity increased to 293 mAh g⁻¹ | scispace.comresearchgate.net |
| Coordination Polymer Formation | Fe-Croconate Polymer | Improves electrolyte stability and structural integrity | 99.3% capacity retention after 140 cycles | mdpi.com |
Supramolecular Chemistry and Self-Assembly
π-Stacking Effects and Anion-Cation Interactions
A defining feature of croconate salts in the solid state is the pronounced π-stacking effect, where the planar, electron-rich croconate dianions arrange themselves in face-to-face stacks. wikipedia.org This stacking is driven by a phenomenon described as "coulombic compression," where powerful attractive forces between the cations and anions compel the anions into close proximity, overcoming the significant electrostatic repulsion between them. researchgate.net This results in remarkably short interlayer distances between the stacked anions, often between 3.1 and 3.4 Å. researchgate.net
Formation of Coordination Polymers and Metallogels
The croconate dianion is a highly versatile ligand capable of coordinating with metal ions to form extended coordination polymers. nih.gov It can bind to metal centers through its various oxygen atoms, leading to diverse structural motifs. For example, croconate forms one-dimensional (1D) coordination polymers with lead(II) and cadmium(II), resulting in a nonplanar zigzag structure and a planar ribbon structure, respectively. nih.gov Similarly, a 1D polymer has been synthesized with iron(II). mdpi.com The coordination with metal ions not only creates robust, ordered structures but can also enhance the material's stability, which is particularly relevant for applications like batteries. mdpi.com
These coordination polymers can serve as building blocks for metallogels. A metallogel is a type of supramolecular gel where a metal ion is an integral part of the three-dimensional network that immobilizes solvent molecules. researchgate.net The network in these gels is stabilized by supramolecular interactions, and the metal can be incorporated either as a discrete coordination complex or as a cross-linking node within a coordination polymer structure. researchgate.net
Hydrogen-Bonded Cocrystals and Networks
Croconic acid, the protonated form of the croconate anion, is an excellent hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. rsc.org In its solid state, croconic acid molecules self-assemble into pleated sheets held together by hydrogen bonds. wikipedia.org This capacity for strong hydrogen bonding makes it a valuable component for creating cocrystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. acs.orguj.edu.pl
Researchers have successfully synthesized two-dimensional (2D) hydrogen-bonded cocrystals by co-depositing croconic acid with molecules like benzimidazole (B57391) on a gold surface under vacuum conditions. acs.orguj.edu.pl In these networks, the molecules form 1D chains connected by heterogeneous hydrogen bonds (e.g., N-H···O). acs.orguj.edu.pl The formation of these ordered, mixed networks is energetically favorable compared to the self-assembly of the individual components, demonstrating that cocrystallization can be a powerful strategy for tuning molecular architecture and creating specific bonding motifs. acs.orguj.edu.pl
Nanomaterial Synthesis and Hybrid Systems
This compound is a key component in the synthesis of advanced hybrid nanomaterials, where its properties are enhanced by combining it with other functional materials. scispace.com Hybrid nanostructures are combinations of different materials (e.g., organic and inorganic) that possess synergistic properties not found in the individual components. researchgate.net
A prominent example is the creation of a hybrid anode material by wrapping this compound particles with graphene oxide (GO). scispace.com This synthesis can be achieved through methods like ultrasonic spray pyrolysis. researchgate.net The resulting core-shell nanostructure combines the high theoretical capacity of the organic salt with the excellent electrical conductivity and mechanical flexibility of the graphene nanosheets. scispace.comresearchgate.net This hybrid system effectively addresses the key challenges of low conductivity and particle pulverization that limit the performance of the pure salt in battery applications. researchgate.net This approach of coating or embedding nanoparticles within a secondary matrix is a common and effective strategy for designing functional hybrid nanomaterials for a wide range of applications, from energy storage to diagnostics. mdpi.comresearchgate.net
Graphene Oxide Composites for Enhanced Performance
In the realm of energy storage, this compound has been investigated as a promising anode material for sodium-ion batteries. In its pure, micro-sized form, it demonstrates a high initial capacity. However, it is prone to rapid capacity decay during the charge and discharge cycles. This degradation is primarily attributed to the pulverization of the salt's particles, which is caused by significant volume changes during the sodiation and desodiation processes.
To overcome this limitation, researchers have developed a composite material by wrapping this compound with graphene oxide. This approach has shown to significantly enhance the performance of the electrode. The graphene oxide wrapping improves the structural integrity and the electrical conductivity of the electrode. As a result, the composite material exhibits a higher capacity and improved stability over repeated cycles when compared to the pristine this compound.
| Material | Initial Capacity (mAh g⁻¹) | Key Enhancement with Graphene Oxide |
|---|---|---|
| Pristine this compound | 246.7 | N/A |
| Graphene Oxide Wrapped this compound | 293 | Enhanced integration and conductivity |
Dispersion of 2D Nanosheets in Metallogels
This compound has been successfully used as an organic gelator in conjunction with Cadmium(II) salts to create a supramolecular, self-healing metallogel. researchgate.net This soft-scaffold material, formed in a dimethylformamide medium through ultrasonication, exhibits notable viscoelastic properties and mechanical stiffness. researchgate.net
A significant advancement in this area is the incorporation of two-dimensional (2D) nanosheets of hexagonal boron nitride (h-BN) within the metallogel network. researchgate.net This creates a 2D nanosheet-dispersed metallogel, which demonstrates the potential of this compound-based gels as a medium for the dispersion of nanomaterials. Microstructural analysis of this composite material reveals an interconnected, rod-like fibrous morphology for the original gel, which transforms into an inter-connected hexagonal, rod-shaped architecture upon the inclusion of the h-BN nanosheets. researchgate.net This application highlights the utility of this compound in the formation of advanced composite materials with tailored structural properties. researchgate.net
Sensing Applications
While direct applications of this compound in sensing are not extensively detailed, the broader class of croconic acid-based compounds is recognized for its significant potential in the sensing field. rsc.org The unique chemico-physical properties of these materials make them attractive candidates for the development of new sensing technologies. rsc.org The croconate anion, a key component of the disodium salt, possesses features such as high symmetry, a planar structure, and extensive π-electron delocalization, which are advantageous for creating materials with specific optical and electronic properties relevant to sensing. wikipedia.org
Research into related compounds, such as croconamides, has demonstrated their capability in anion recognition and sensing, further suggesting the potential of the croconate structure in such applications. Although specific sensor devices based on this compound are not yet prevalent, the foundational properties of croconic acid-based materials indicate a promising area for future research and development in sensor technology. rsc.org
Biological and Biomedical Research Applications
Lysine (B10760008) Crotonylation (Kcr) Modulation
A review of current scientific literature reveals that the modulation of lysine crotonylation (Kcr), a significant post-translational modification influencing epigenetic regulation, is linked to crotonic acid and its salts (e.g., sodium crotonate or disodium (B8443419) crotonate). acs.org Crotonic acid is a short-chain unsaturated fatty acid (C₄H₆O₂), and its salts serve as precursors to crotonyl-CoA, the substrate for lysine crotonylation. acs.org
Conversely, croconic acid (C₅H₂O₅) is a cyclic oxocarbon acid with a distinct chemical structure and properties. At present, there is no scientific evidence in the reviewed literature to suggest that croconic acid disodium salt is involved in the biological process of lysine crotonylation. Therefore, its influence on Kcr-mediated biological events is not documented.
The influence of lysine crotonylation on gene expression and cell proliferation is an active area of research, with studies indicating that histone Kcr is an active mark for gene transcription. acs.org These investigations, however, utilize compounds like sodium crotonate to artificially increase cellular crotonylation levels. acs.org No research currently links this compound to these specific cellular mechanisms.
Somatic cell nuclear transfer (SCNT) is a complex laboratory technique where efficiency can be influenced by epigenetic reprogramming of the donor nucleus. While various chemical treatments are used to modify the epigenetic state of donor cells to improve SCNT outcomes, there is no published research indicating that this compound has been studied or has any impact on SCNT efficiency.
Potential in Theranostics
Croconic acid-based compounds have emerged as a promising class of functional organic materials for biomedical applications, particularly in the field of theranostics. nih.govnih.govrsc.org Theranostics integrates diagnostic imaging and targeted therapy into a single platform. The potential of these compounds stems from their intrinsic biocompatibility combined with attractive chemico-physical properties. nih.govnih.govrsc.org
The core of this application lies in the synthesis of croconaine (CR) dyes , which are derived from croconic acid. acs.orgnih.gov These dyes are donor-acceptor-donor (D-A-D) type zwitterionic compounds that exhibit strong absorption in the near-infrared (NIR) spectrum. acs.org This characteristic is highly valuable for in vivo applications, as NIR light can penetrate biological tissues more deeply than visible light.
Research has focused on formulating croconaine dyes into nanoparticles for use in optoacoustic imaging and photothermal therapy (PTT) of tumors. tum.de
Optoacoustic (Photoacoustic) Imaging: When the croconaine nanoparticles accumulate in a tumor and are irradiated with a NIR laser, they absorb the light energy and generate an acoustic wave that can be detected to create a high-resolution image of the tumor. tum.de
Photothermal Therapy (PTT): The high absorption of NIR light also leads to efficient conversion of light energy into heat. tum.de This localized hyperthermia can be used to destroy cancer cells with high precision, minimizing damage to surrounding healthy tissue. tum.de
Scientists have developed several croconaine-based nanoparticles, tailoring their properties for specific theranostic tasks. For instance, nanoparticles can be functionalized with targeting ligands, such as RGD peptides, to actively bind to specific receptors overexpressed on cancer cells, thereby enhancing their accumulation at the tumor site. tum.de This targeted approach improves both the clarity of the diagnostic image and the efficacy of the therapy.
Table 1: Examples of Croconaine Dye-Based Nanoparticles in Theranostic Research
| Nanoparticle | Max. Absorption Wavelength | Key Features & Applications |
|---|---|---|
| CR760RGD-NPs | ~760 nm | Actively targets tumors via RGD peptide; suitable for optoacoustic imaging and photothermal therapy of subcutaneous tumors. tum.de |
| CR780RGD-NPs | ~780 nm | Ultrasmall nanoparticles designed to cross the blood-brain barrier for optoacoustic imaging of brain tumors. tum.de |
| CR880-NPs | ~880 nm | Developed for deeper tissue penetration, enabling enhanced tumor imaging and efficient photothermal therapy. tum.de |
| CCQ Nanoparticles | NIR Spectrum | A multifunctional platform combining a croconic acid-based molecule (CR) with quercetin and CaO₂ for synergistic mild PTT and calcium overload therapy, guided by photoacoustic imaging. nih.gov |
The development of these croconic acid-derived agents provides a versatile platform for creating clinically translatable probes for cancer treatment and diagnosis. nih.gov
Electrochemical Behavior and Redox Chemistry
Electrochemical Reactivity of Croconic Acid and Derivativescdnsciencepub.comresearchgate.net
Croconic acid and its derivatives are electrochemically active, participating in various redox processes. cdnsciencepub.com The reactivity is closely tied to the molecular structure, which features a conjugated system with multiple carbonyl groups. rsc.org This structure allows for multi-electron redox reactions, making it an intriguing candidate for high-voltage applications. researchgate.net
The redox behavior of croconic acid is highly dependent on the pH of the medium. cdnsciencepub.com A potential-pH diagram, also known as a Pourbaix diagram, has been developed to map the stable forms of the molecule under different conditions of electrochemical potential and acidity. cdnsciencepub.comwikipedia.orgosti.govlibretexts.org In acidic media, the predominant forms of croconic acid are its fully protonated and hydrated states, which influence the oxidation process. cdnsciencepub.com
Table 1: Predominant Forms of Croconic Acid at Varying pH
| pH Range | Predominant Species | Notes |
| < 0.80 | H₂C₅O₅ (fully protonated) | The neutral acid is the main form. cdnsciencepub.comwikipedia.org |
| 0.80 - 2.24 | HC₅O₅⁻ (hydrogencroconate) | The monoanion exists in this range. cdnsciencepub.comwikipedia.org |
| > 2.24 | C₅O₅²⁻ (croconate dianion) | The dianion is the predominant form in neutral and basic media. cdnsciencepub.comwikipedia.org |
This table is based on the provided pKa values and describes the expected species distribution in solution.
The electrochemical and chemical manipulation of croconic acid leads to distinct reduction and oxidation products.
Oxidation Products: Under acidic conditions, particularly when activated by dioxygen and photons, croconic acid undergoes an oxidation process. cdnsciencepub.com The primary products of this degradation have been identified through ¹³C NMR spectroscopy as oxalic acid and mesoxalic acid. cdnsciencepub.com The oxidation process is complex and can be accelerated by light, suggesting a radical pathway may be involved. cdnsciencepub.com
Reduction Products: The reduction of croconic acid can proceed in several steps. Early electrochemical studies indicated that the reduction occurs in at least three separate two-electron steps. e-tarjome.com More recent work suggests that croconic acid can undergo stepwise reduction by one, two, three, or four electrons. e-tarjome.com The one-electron reduction product has been isolated and is believed to possess a bimolecular, pinacol-like structure. e-tarjome.com The two-electron reduction product has been suggested to be a tautomer of hydrocroconic acid. e-tarjome.com
Adsorption Processes at Electrode Surfacesul.ieresearchgate.net
The interaction of croconate species with electrode surfaces is a critical aspect of its electrochemistry, involving reversible adsorption and specific molecular orientations.
Voltammetric studies on both gold (Au) and silver (Ag) electrodes demonstrate the existence of reversible adsorption processes for species derived from croconic acid. ul.ieresearchgate.net On gold electrodes in acidic solutions, this reversible adsorption occurs in the potential range between 0.30 and 0.80 V vs RHE. ul.ie Similarly, on silver electrodes in sodium fluoride (B91410) solutions, reversible adsorption is observed between -0.55 and -0.20 V vs Ag/AgCl, while irreversible reduction occurs at potentials below -0.55 V. researchgate.net
Surface coverage has a significant impact on the adsorbed layer. At high coverage, collective vibrational modes can appear, leading to the broadening and splitting of C-O stretching bands in ATR-SEIRA (Attenuated Total Reflection Surface-Enhanced Infrared Reflection Absorption Spectroscopy) spectra. ul.ieresearchgate.net This effect is attributed to lateral repulsions and dipole-dipole coupling between neighboring adsorbed croconate molecules. ul.ieresearchgate.net Higher adsorbate coverage appears to be achievable on silver surfaces compared to gold. researchgate.net
Spectroelectrochemical experiments combined with Density Functional Theory (DFT) calculations have elucidated the bonding mechanism of croconate species on metal surfaces. ul.ieresearchgate.net
The optimized geometry indicates that adsorbed croconate and hydrogencroconate species bond to both gold and silver surfaces in a bidentate configuration, utilizing two oxygen atoms. ul.ieresearchgate.net The orientation of the molecule relative to the electrode surface is dependent on the degree of coverage:
Low and High Coverage: At both low and high surface concentrations, the molecular plane of the croconate species is oriented perpendicular to the metal surface. ul.ieresearchgate.net
Intermediate Coverage: At intermediate coverage levels, lateral repulsive forces between adjacent adsorbates cause the molecular plane to tilt. ul.ie
This perpendicular orientation at high coverage, despite potential steric hindrance, is stabilized by the formation of collective vibrational modes. ul.ieresearchgate.net
Table 2: Adsorption Characteristics of Croconate on Different Electrodes
| Electrode | Electrolyte | Potential Range for Reversible Adsorption | Bonding Configuration | Molecular Orientation (High Coverage) |
| Gold (Au) | Perchloric acid | 0.30 to 0.80 V vs RHE ul.ie | Bidentate (via two O atoms) ul.ie | Perpendicular to surface ul.ie |
| Silver (Ag) | Sodium fluoride | -0.55 to -0.20 V vs Ag/AgCl researchgate.net | Bidentate (via two O atoms) researchgate.net | Perpendicular to surface researchgate.net |
Environmental and Sustainability Considerations
Croconic Acid Disodium (B8443419) Salt as an Environmentally Friendly Material
Modern technological development, especially in the energy and biomedical sectors, necessitates the use of materials that are safe for humans and the environment. rsc.orgresearchgate.netresearchgate.net Croconic acid-based compounds, including the disodium salt, are considered a promising class of functional organic materials that align with these goals. rsc.orgresearchgate.netresearchgate.net
The environmentally friendly nature of croconic acid disodium salt is rooted in its constituent elements. Unlike conventional battery materials that rely on finite and often toxic heavy metals like cobalt, lithium, and nickel, this organic compound is primarily composed of carbon, sodium, and oxygen—elements that are abundant in nature. infinitypv.comglobalspec.comchemeurope.com This compositional advantage presents a pathway to developing technologies with a reduced environmental footprint associated with raw material extraction. msmatter.co.uk
Furthermore, the principles of green chemistry offer potential routes for its synthesis. Environmentally conscious synthesis techniques, such as the use of water as a solvent instead of more hazardous organic solvents like methanol, have been successfully demonstrated for other organic salts, suggesting a potential for greener production methods for croconate derivatives. ijche.com
While the potential biodegradability of organic electrode materials is a significant advantage for sustainable technology, specific research on the biodegradation of this compound is not extensively detailed in current literature. globalspec.commsmatter.co.uk Studies on other organic disodium salts, such as disodium cocoamphodiacetate, have shown that biodegradation can be limited and may result in the formation of recalcitrant metabolites, indicating that the end-of-life impact of such compounds requires careful evaluation. nih.govresearchgate.net
Renewable and Recyclable Organic Compound for Materials Science
This compound (CADS) is identified in scientific literature as a renewable or recyclable organic compound, making it a strong candidate for applications in sustainable materials science, most notably in energy storage. researchgate.netresearchgate.net Its primary application under investigation is as an anode material for sodium-ion batteries, which are considered a more sustainable and cost-effective alternative to the ubiquitous lithium-ion batteries due to the natural abundance of sodium. oaepublish.com
The use of organic electrode materials like CADS enables the development of metal-free, low-cost, and flexible rechargeable energy storage systems. scispace.com Research has demonstrated that pristine, micro-sized this compound exhibits a high initial storage capacity. However, it also faces challenges such as rapid capacity decay during charge/discharge cycles. researchgate.netresearchgate.net Detailed investigations have revealed that this performance loss is not primarily due to the dissolution of the material in the electrolyte, a common issue with other organic electrodes, but is instead caused by the pulverization of the particles from large volume changes during the sodiation and desodiation processes. researchgate.netresearchgate.net
To address these stability issues, researchers are exploring strategies such as minimizing the particle size and creating composite materials. One promising approach involves wrapping the this compound particles with graphene oxide, which helps maintain the structural integrity and improves the electrical conductivity of the electrode. scispace.com The recyclability of organic electrodes is another key advantage. Studies on other organic battery materials have demonstrated that the active compounds can be recovered with high efficiency using simple solvent-based extraction methods, allowing the materials to be directly reused in new electrodes with minimal loss of performance. technologynetworks.comnih.govresearchgate.net This potential for circularity is a significant step toward truly sustainable energy storage.
| Material | Initial Discharge Capacity (mAh g⁻¹) | Key Challenges | Improvement Strategy |
|---|---|---|---|
| Pristine Micro-sized CADS | 246.7 | Fast capacity decay; Particle pulverization during cycling. researchgate.netresearchgate.net | Wrapping with Graphene Oxide. scispace.com |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for croconic acid disodium salt, and how is purity validated?
- Methodological Answer : this compound is synthesized via a multi-step process. First, glyoxal reacts under controlled conditions to form the disodium salt of tetrahydroxy-p-benzoquinone. This intermediate is then converted to barium croconate, followed by acidification to yield this compound. Purity is confirmed using UV/Vis spectroscopy (e.g., monitoring absorbance at specific wavelengths) and negative-mode electrospray ionization mass spectrometry (ESI-MS) to verify molecular ion peaks and adduct formation .
Q. Which spectroscopic techniques are critical for characterizing this compound in complex mixtures?
- Methodological Answer : UV/Vis absorbance spectrometry is used to track reaction progress, particularly for identifying intermediates like glyoxal bis-disulfite adducts. ESI-MS in negative-ion mode helps confirm the molecular weight and structural integrity of the final product. For instance, in sodium sulfite-glyoxal reactions, time-resolved UV/Vis spectra (e.g., 200–600 nm) and MS data (e.g., m/z ratios) distinguish this compound from competing byproducts .
Advanced Research Questions
Q. How does this compound improve sodium-ion battery electrodes, and what methods evaluate its electrochemical stability?
- Methodological Answer : When integrated into electrodes (e.g., wrapped with graphene oxide), this compound enhances redox activity and conductivity. Researchers employ cyclic voltammetry (CV) to assess redox potentials and galvanostatic charge-discharge cycling to measure capacity retention over hundreds of cycles. For example, Luo et al. (2014) demonstrated a specific capacity of ~250 mAh/g at 0.1C rates, attributed to the compound’s n-type redox behavior and stable quinone-based structure .
Q. What mechanistic insights explain discrepancies in this compound synthesis under varying pH and temperature conditions?
- Methodological Answer : Reaction pathways are pH-sensitive. At pH 3–6 (buffered with formic, acetic, or malonic acid), glyoxal and sodium sulfite form intermediates that favor croconate formation. Deviations in yield may arise from competing reactions, such as sulfonate adduct formation. Kinetic studies using stopped-flow UV/Vis or inline pH monitoring can optimize conditions. For instance, pH 5.4 (acetic acid buffer) minimizes side reactions, while higher temperatures accelerate glyoxal hydrolysis but risk decomposition .
Q. How can crystallographic and computational methods elucidate the ferroelectric properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction identifies polar lattice arrangements responsible for ferroelectricity. Computational tools (e.g., density functional theory, DFT) model dipole alignment under electric fields. For example, croconic acid’s ferroelectricity arises from proton displacement within its hydrogen-bonded network. Advanced studies may compare it to rhodizonic acid (a six-membered ring analog) using similar methodologies to explore structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
